molecular formula C21H20FN3O4S B2392243 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide CAS No. 862798-01-4

1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide

Cat. No. B2392243
M. Wt: 429.47
InChI Key: UIPWTBDSIVDELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide, also known as FPOP, is a chemical compound used in scientific research for studying protein structure and dynamics. FPOP is a covalent labeling reagent that can modify amino acid residues in proteins, allowing researchers to study the structure and function of proteins in greater detail.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-fluorobenzoyl chloride with piperidine-4-carboxamide, followed by the reaction of the resulting intermediate with 2-phenylsulfonyl-5-hydroxyoxazole. The final compound is obtained by the removal of the protecting group from the oxazole ring.

Starting Materials
2-fluorobenzoyl chloride, piperidine-4-carboxamide, 2-phenylsulfonyl-5-hydroxyoxazole

Reaction
Step 1: Reaction of 2-fluorobenzoyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine or pyridine to form the intermediate 1-(2-fluorophenyl)piperidine-4-carboxamide., Step 2: Reaction of the intermediate with 2-phenylsulfonyl-5-hydroxyoxazole in the presence of a base such as potassium carbonate or sodium hydride to form the protected intermediate 1-(2-(2-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide., Step 3: Removal of the protecting group from the oxazole ring using a mild acid such as acetic acid or hydrochloric acid to obtain the final compound 1-(2-(2-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide.

Mechanism Of Action

1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide works by modifying amino acid residues in proteins through a covalent bond. The sulfonyl group of 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide reacts with the thiol group of cysteine residues in proteins, forming a covalent bond. This modification can occur under physiological conditions, allowing researchers to study the protein's structure and function in its native state.

Biochemical And Physiological Effects

1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide has been shown to have minimal effects on protein structure and function, making it a valuable tool for studying proteins in their native state. However, 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide can cause oxidative damage to proteins if not used properly, leading to false results. Therefore, it is important to use 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide with caution and follow proper protocols to minimize any potential damage to proteins.

Advantages And Limitations For Lab Experiments

1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a covalent labeling reagent that can modify amino acid residues in proteins under physiological conditions, allowing researchers to study the protein's structure and function in its native state. 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide can be used in conjunction with mass spectrometry to identify and quantify the labeled amino acid residues, providing valuable information about the protein's structure and function. However, 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide can cause oxidative damage to proteins if not used properly, leading to false results. Therefore, it is important to use 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide with caution and follow proper protocols to minimize any potential damage to proteins.

Future Directions

There are several future directions for 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide research. One direction is to improve the sensitivity and specificity of 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide labeling for certain amino acid residues. Another direction is to develop new methods for analyzing 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide-labeled proteins, such as using cryo-electron microscopy to visualize protein structures at high resolution. Additionally, 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide could be used to study the effects of post-translational modifications on protein structure and function, providing valuable insights into the regulation of cellular processes.

Scientific Research Applications

1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide is used in scientific research to study protein structure and dynamics. It is a covalent labeling reagent that can modify amino acid residues in proteins, allowing researchers to study the structure and function of proteins in greater detail. 1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide can be used in conjunction with mass spectrometry to identify and quantify the labeled amino acid residues, providing valuable information about the protein's structure and function.

properties

IUPAC Name

1-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c22-17-9-5-4-8-16(17)19-24-20(30(27,28)15-6-2-1-3-7-15)21(29-19)25-12-10-14(11-13-25)18(23)26/h1-9,14H,10-13H2,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPWTBDSIVDELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide

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